Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine
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Overview
Description
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is a complex peptide compound composed of multiple glycine and alanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Substitution: Replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide.
Substitution: Specific reagents depending on the desired modification.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, or modified peptides with new functional groups.
Scientific Research Applications
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-alanylglycyl-L-alanine
- Cyclo(alanylglycyl)
- Glycylglycyl-L-alanine
Uniqueness
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is unique due to its extended peptide chain and specific sequence of glycine and alanine residues
Properties
CAS No. |
656232-50-7 |
---|---|
Molecular Formula |
C21H35N9O10 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H35N9O10/c1-10(29-18(36)9-27-20(38)11(2)28-16(34)7-23-13(31)4-22)19(37)26-6-15(33)24-5-14(32)25-8-17(35)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,33)(H,25,32)(H,26,37)(H,27,38)(H,28,34)(H,29,36)(H,30,35)(H,39,40)/t10-,11-,12-/m0/s1 |
InChI Key |
DRSYSRLCQDGUKQ-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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